7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
Scientific Research Applications
Synthesis and Anticholinesterase Activity
A study by Ghanei-Nasab et al. (2016) highlighted the synthesis of a number of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, where the introduction of a benzyloxy moiety, specifically the 7-(4-fluorobenzyl)oxy moiety, significantly improved anti-AChE activity. This compound demonstrated notable in vitro anticholinesterase activity, indicating its potential in the development of treatments for diseases like Alzheimer's (Ghanei-Nasab et al., 2016).
Crystal Structure Analysis
Huo et al. (2005) focused on the crystal structure of chromene compounds, providing insights into the stabilization mechanisms through C-H...pi interactions and the roles of intramolecular hydrogen bonds. Although not directly related to 7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, this study aids in understanding the structural characteristics of similar chromene derivatives (Huo et al., 2005).
NMR Characterization and Biological Properties
Kim et al. (2018) discussed the NMR characterization of 1,3,4-oxadiazole derivatives, highlighting the diverse biological properties of compounds with the 4H-chromen-4-one skeleton, including anticancer effects. This underscores the significance of structural characterization in understanding the potential biomedical applications of chromene derivatives (Kim et al., 2018).
Antimicrobial Activities
Khafagy et al. (2002) reported on the synthesis of novel halogen derivatives of benzo[h]chromene with promising antimicrobial activities. This study showcases the potential of chromene derivatives, including those structurally related to this compound, in combating microbial infections (Khafagy et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO3/c20-13-6-4-12(5-7-13)11-22-14-8-9-16-15-2-1-3-17(15)19(21)23-18(16)10-14/h4-10H,1-3,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRTYSCTPRCTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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